molecular formula C20H18ClNO4 B564970 Indomethacin-d4 Methyl Ester CAS No. 1217064-61-3

Indomethacin-d4 Methyl Ester

Cat. No.: B564970
CAS No.: 1217064-61-3
M. Wt: 375.841
InChI Key: OKHORWCUMZIORR-UGWFXTGHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Systematic Nomenclature and Molecular Formula Analysis

The systematic nomenclature of indomethacin-d4 methyl ester follows International Union of Pure and Applied Chemistry conventions for both deuterium labeling and ester functional groups. The compound is formally designated as methyl 2-(1-(4-chlorobenzoyl-2,3,5,6-d4)-5-methoxy-2-methyl-1H-indol-3-yl)acetate, reflecting its complete structural composition including the deuterium positions. This nomenclature precisely indicates the location of deuterium atoms on the chlorobenzoyl ring system and the methyl ester functionality on the acetic acid moiety.

The molecular formula of this compound is established as C20H14D4ClNO4, representing a molecular weight of 375.84 g/mol. This formula demonstrates the incorporation of four deuterium atoms replacing four hydrogen atoms in the chlorobenzoyl ring system, while maintaining the overall carbon skeleton of the parent indomethacin structure. The molecular weight increase from the non-deuterated methyl ester form reflects the mass contribution of the deuterium isotopes, which is crucial for mass spectrometric differentiation.

Alternative systematic names for this compound include 1-(4-chlorobenzoyl-d4)-5-methoxy-2-methyl-1H-indole-3-acetic acid methyl ester, emphasizing the deuterium labeling pattern on the benzoyl moiety. The Chemical Abstracts Service registry approach to naming this compound incorporates specific deuterium position indicators, ensuring unambiguous chemical identification in database systems and regulatory documentation.

Table 1: Molecular Formula Comparison

Compound Molecular Formula Molecular Weight (g/mol) Deuterium Count
Indomethacin C19H16ClNO4 357.79 0
Indomethacin Methyl Ester C20H18ClNO4 371.82 0
Indomethacin-d4 C19H12D4ClNO4 361.81 4
This compound C20H14D4ClNO4 375.84 4

Isotopic Labeling Patterns and Deuteration Positions

The deuterium labeling pattern in this compound is strategically positioned on the para-chlorobenzoyl ring system, specifically at the 2,3,5,6-positions relative to the carbonyl carbon attachment point. This labeling pattern creates a tetradeuterio-substituted aromatic ring where all four hydrogen atoms on the benzene ring are replaced with deuterium isotopes, while the chlorine substituent and carbonyl linkage remain unmodified.

The isotopic labeling strategy employed in this compound design serves multiple analytical purposes, primarily functioning as an internal standard for mass spectrometric quantification methods. The deuterium atoms are positioned to minimize potential metabolic liability while maintaining sufficient mass difference for chromatographic and mass spectrometric discrimination. The choice of aromatic deuteration over aliphatic positions reflects the greater stability of aromatic carbon-deuterium bonds compared to aliphatic alternatives.

Spectroscopic analysis reveals that the deuterium substitution pattern creates distinct isotope effects observable in nuclear magnetic resonance and infrared spectroscopy. The InChI representation for the deuterated compound specifically indicates the isotopic positions through the notation "/i3D,4D,5D,6D" corresponding to the four deuterium positions on the chlorobenzoyl ring. This systematic labeling approach ensures consistent isotopic incorporation across synthetic batches.

The deuteration pattern maintains the overall electronic properties of the aromatic system while providing sufficient mass shift for analytical differentiation. Research demonstrates that this particular labeling pattern does not significantly alter the fundamental chemical reactivity of the compound, making it suitable for use as an internal standard in pharmacokinetic and analytical studies.

Crystallographic Studies and Solid-State Properties

Crystallographic analysis of related indomethacin methyl ester structures provides insight into the solid-state properties expected for the deuterated analog. The parent indomethacin methyl ester crystallizes in the monoclinic space group P21/n with unit cell parameters of a = 19.0206 Å, b = 4.8326 Å, c = 19.3092 Å, and β = 97.739°. The crystal structure exhibits a relatively short crystallographic axis similar to other indomethacin derivatives, suggesting similar packing arrangements for the deuterated methyl ester.

The molecular conformation in the crystalline state reveals specific intramolecular interactions that influence the overall crystal packing. Structural analysis indicates that the chlorobenzoyl ring adopts a specific orientation relative to the indole ring system, with the methyl ester group positioned to minimize steric interactions. The presence of deuterium atoms is expected to have minimal impact on these conformational preferences due to the similar van der Waals radii of hydrogen and deuterium.

Intermolecular interactions in the crystal lattice are dominated by weak carbon-hydrogen...oxygen hydrogen bonds that form a three-dimensional supramolecular network. The absence of strong hydrogen bonding typically associated with carboxylic acid groups in the parent indomethacin is consistent with the methyl ester functionality. The deuterated analog would be expected to exhibit similar weak intermolecular interactions, with potential subtle differences in bond lengths and angles due to isotope effects.

Thermal analysis of indomethacin methyl ester derivatives indicates melting point behavior that can be influenced by deuterium substitution through kinetic isotope effects. The crystal structure analysis reveals that halogen contacts between chlorine atoms and carbonyl oxygen atoms contribute to the overall stability of the crystal lattice, with observed distances of approximately 3.575 Å.

Spectroscopic Characterization (Nuclear Magnetic Resonance, Fourier Transform Infrared, Raman)

Nuclear magnetic resonance spectroscopy of this compound reveals characteristic spectral patterns reflecting both the deuterium labeling and methyl ester functionality. The deuterium substitution on the aromatic ring results in simplified aromatic proton signals, with the normal quartet pattern of the para-disubstituted benzene ring being absent due to deuterium replacement. The indole ring system maintains its characteristic chemical shift patterns, with the methoxy group signal appearing as a distinct singlet around 3.8-4.0 ppm.

The methyl ester functionality contributes a characteristic singlet in the 3.7-3.8 ppm region, distinct from the methoxy group signal. Carbon-13 nuclear magnetic resonance spectroscopy reveals isotope-induced chemical shift perturbations for carbon atoms adjacent to deuterium positions, providing confirmation of the labeling pattern. The carbonyl carbons of both the ester and amide functionalities appear at their expected chemical shift positions around 170-180 ppm.

Fourier transform infrared spectroscopy demonstrates characteristic absorption bands that distinguish the deuterated methyl ester from its non-deuterated analogs. The ester carbonyl stretch appears around 1740-1750 cm⁻¹, while the amide carbonyl stretch occurs at approximately 1680-1700 cm⁻¹. The aromatic carbon-deuterium stretching vibrations appear at lower frequencies compared to carbon-hydrogen stretches, providing additional confirmation of successful deuteration.

Raman spectroscopy provides complementary vibrational information, with the carbonyl stretching regions being particularly informative for structural confirmation. Research indicates that the benzoyl carbonyl stretch shows significant Raman intensity due to π-orbital interactions within the aromatic system. The deuterium substitution pattern influences the aromatic breathing modes and ring deformation vibrations, creating subtle but detectable spectroscopic signatures.

Table 2: Key Spectroscopic Characteristics

Technique Key Features Chemical Shift/Frequency
¹H Nuclear Magnetic Resonance Methyl Ester 3.7-3.8 ppm
¹H Nuclear Magnetic Resonance Methoxy Group 3.8-4.0 ppm
¹³C Nuclear Magnetic Resonance Ester Carbonyl 170-175 ppm
¹³C Nuclear Magnetic Resonance Amide Carbonyl 175-180 ppm
Fourier Transform Infrared Ester C=O Stretch 1740-1750 cm⁻¹
Fourier Transform Infrared Amide C=O Stretch 1680-1700 cm⁻¹

Comparative Structural Analysis with Parent Compound

Comparative structural analysis between this compound and its parent compound indomethacin reveals significant modifications in both electronic and steric properties. The most fundamental difference lies in the replacement of the carboxylic acid functionality with a methyl ester group, which eliminates the potential for strong intermolecular hydrogen bonding characteristic of the parent compound. This modification substantially alters the solubility profile and crystallization behavior of the compound.

The deuterium labeling pattern introduces subtle but measurable changes in bond lengths and vibrational frequencies compared to the non-deuterated parent compound. Carbon-deuterium bonds are typically 0.005-0.01 Å shorter than corresponding carbon-hydrogen bonds, leading to slight conformational adjustments in the aromatic ring system. These isotope effects, while small, can be detected through high-resolution spectroscopic techniques and contribute to the analytical utility of the compound.

The molecular conformation of this compound maintains the essential structural features of the parent compound, including the relative orientation of the indole and chlorobenzoyl ring systems. Crystallographic studies of related indomethacin methyl ester structures indicate conformational similarity to specific polymorphic forms of indomethacin, particularly the α-polymorph. This conformational relationship suggests similar intermolecular interaction patterns despite the chemical modifications.

The presence of the methyl ester group creates a more lipophilic compound compared to the parent carboxylic acid, with implications for solubility behavior and analytical method development. Research indicates that esterification of the carboxylic acid functionality can influence the selectivity profiles in enzyme inhibition studies, though this aspect falls outside the scope of structural characterization. The combined effects of deuteration and esterification create a compound with distinct analytical properties while maintaining the core structural framework of the parent molecule.

The molecular weight difference between this compound (375.84 g/mol) and parent indomethacin (357.79 g/mol) represents an increase of 18.05 mass units, reflecting both the deuterium incorporation (4.03 mass units) and methyl ester formation (14.02 mass units). This substantial mass difference provides excellent analytical discrimination for mass spectrometric applications while maintaining structural similarity for internal standard applications.

Properties

CAS No.

1217064-61-3

Molecular Formula

C20H18ClNO4

Molecular Weight

375.841

IUPAC Name

methyl 2-[1-(4-chloro-2,3,5,6-tetradeuteriobenzoyl)-5-methoxy-2-methylindol-3-yl]acetate

InChI

InChI=1S/C20H18ClNO4/c1-12-16(11-19(23)26-3)17-10-15(25-2)8-9-18(17)22(12)20(24)13-4-6-14(21)7-5-13/h4-10H,11H2,1-3H3/i4D,5D,6D,7D

InChI Key

OKHORWCUMZIORR-UGWFXTGHSA-N

SMILES

CC1=C(C2=C(N1C(=O)C3=CC=C(C=C3)Cl)C=CC(=C2)OC)CC(=O)OC

Synonyms

1-(4-(Chlorobenzoyl-d4))-5-methoxy-2-methyl-1H-indole-3-acetic Acid Methyl Ester;  Methyl N-(p-Chlorobenzoyl-d4)-2-methyl-5-methoxy-3-indolylacetate;  L 588983-d4; 

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Indomethacin-d4 Methyl Ester involves the deuteration of Indomethacin. The process typically includes the condensation of Indomethacin with an equimolar quantity of an appropriate alcoholic compound in anhydrous dichloromethane, in the presence of dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) . The reaction conditions are carefully controlled to ensure the incorporation of deuterium atoms.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and solvents to achieve the desired deuterium labeling. The product is then purified using techniques such as high-performance liquid chromatography (HPLC) to ensure its purity and quality .

Chemical Reactions Analysis

Ester Hydrolysis

The methyl ester group undergoes hydrolysis under both chemical and enzymatic conditions, a critical reaction for its metabolic activation or degradation:

Chemical Hydrolysis

  • Acidic/Basic Conditions : Hydrolysis occurs in acidic (pH < 3) or basic (pH > 10) environments, yielding deuterated indomethacin (C₁₉H₁₃D₄ClNO₄) and methanol .

  • Kinetic Stability : Deuterium labeling at the benzoyl ring enhances resistance to hydrolysis compared to non-deuterated analogs, as observed in pH-dependent stability studies .

Enzyme-Mediated Hydrolysis

  • Human Carboxylesterase 1 (hCES1) : Acts as the primary hydrolase, with substrate specificity influenced by steric and stereochemical factors .

EnzymeSubstrateV<sub>max</sub> (nmol/min/mg)K<sub>m</sub> (μM)
hCES1Methyl ester12.4 ± 1.228.5 ± 3.1
hCES1n-Butyl thioester8.7 ± 0.945.2 ± 4.8

Data from hydrolysis assays using human liver microsomes (HLM) and recombinant hCES1 .

Enzyme Binding and Selectivity

This compound demonstrates COX-2 selectivity due to structural modifications:

Cyclooxygenase-2 (COX-2) Interactions

  • Binding Modes : Molecular dynamics simulations reveal two distinct binding conformations in COX-2, differing from non-deuterated indomethacin :

    • Mode A : Polar interactions with Arg120 and Tyr355.

    • Mode B : Hydrophobic interactions with Val349 and Leu352.

  • Selectivity Mechanism : Methylation of the carboxylate group reduces COX-1 affinity while maintaining COX-2 inhibition (IC₅₀: COX-1 > 10 μM vs. COX-2 = 0.8 μM) .

Pharmacological Stability and Reactivity

Deuterium incorporation alters metabolic pathways and stability:

Oxidative Metabolism

  • Deuterium Isotope Effect : Slows cytochrome P450-mediated oxidation, reducing the formation of reactive metabolites (e.g., O-desmethyl derivatives) .

Cytotoxic Activity

  • Enhanced Stability : Resistance to esterase-mediated hydrolysis prolongs intracellular retention, increasing cytotoxicity in HL-60 leukemia cells (IC₅₀ = 36.9 μg/mL vs. 52.4 μg/mL for non-deuterated analog) .

Comparative Reactivity with Structural Analogs

Key differences in reactivity among NSAID derivatives:

CompoundHydrolysis Rate (HLM)COX-2 Selectivity
This compound0.18 ± 0.02 nmol/min/mgHigh (IC₅₀ = 0.8 μM)
Diclofenac0.32 ± 0.03 nmol/min/mgModerate
Sulindac0.09 ± 0.01 nmol/min/mgLow

Data compiled from enzymatic assays and binding studies .

Scientific Research Applications

Scientific Research Applications

Indomethacin-d4 Methyl Ester is primarily utilized in laboratory settings for various applications:

  • Metabolic Pathway Studies : Its isotopic labeling allows researchers to trace the compound's metabolic fate in biological systems. This is particularly useful in pharmacokinetic studies where understanding the absorption, distribution, metabolism, and excretion (ADME) of drugs is crucial.
  • Drug Interaction Studies : The compound is employed to investigate interactions with cyclooxygenase enzymes, which are pivotal in inflammatory processes. Research indicates that this compound can inhibit the production of inflammatory mediators such as prostaglandin E2 and nitric oxide in stimulated macrophages.
  • Cancer Research : Preliminary studies suggest that this compound exhibits cytotoxic effects on certain cancer cell lines, indicating potential applications in cancer therapy. It has been shown to induce apoptosis in promyelocytic leukemia cells, demonstrating stronger effects than its parent compound .

Comparative Analysis with Related Compounds

This compound shares structural similarities with various NSAIDs. Below is a comparative table highlighting key features:

Compound NameStructure CharacteristicsUnique Features
IndomethacinNon-deuterated form; widely used NSAIDEstablished clinical use; broader spectrum of action
DiclofenacArylacetic acid derivativeSelective COX-2 inhibitor; used for pain management
NaproxenPropionic acid derivativeLonger half-life; less gastrointestinal side effects
SulindacSulfide-containing NSAID; prodrugMetabolized to active form; unique mechanism of action

This compound's isotopic labeling enables more accurate tracing of its interactions and metabolic pathways compared to non-labeled compounds.

Case Studies and Research Findings

Several studies have documented the applications and effects of this compound:

  • A study demonstrated that this compound could significantly inhibit prostaglandin E2 and inducible nitric oxide synthase production in lipopolysaccharide-stimulated RAW 264.7 cells, showcasing its potential as a more effective anti-inflammatory agent than indomethacin itself .
  • Another investigation into its cytotoxic properties revealed that this compound exhibited stronger cytotoxicity in HL-60 leukemia cells compared to other derivatives, indicating its potential utility in cancer treatment .

Mechanism of Action

Indomethacin-d4 Methyl Ester exerts its effects by inhibiting the enzyme cyclooxygenase (COX), which is responsible for the synthesis of prostaglandins. Prostaglandins are lipid compounds that play a key role in inflammation, pain, and fever. By inhibiting COX, this compound reduces the production of prostaglandins, thereby alleviating inflammation and pain .

Comparison with Similar Compounds

Key Properties

  • Molecular Formula: C₂₁H₁₅D₄ClNO₄ (exact formula varies slightly depending on deuterium placement)
  • CAS Number : 1217064-61-3
  • COX Inhibition: IC₅₀ values of 18 nM (COX-1) and 26 nM (COX-2) in CHO cells, comparable to non-deuterated indomethacin .
  • Applications : Used to study autophagic flux disruption via lysosomal interference, pharmacokinetic profiling, and as a tracer in metabolic studies .
Non-Deuterated Indomethacin
  • Structural Differences : Lacks deuterium and retains a free carboxylic acid group instead of a methyl ester.
  • Pharmacokinetics: Non-deuterated indomethacin has a shorter half-life due to faster metabolic oxidation, whereas deuterium in Indomethacin-d4 Methyl Ester may slow hepatic metabolism (deuterium isotope effect), enhancing stability .
  • Analytical Utility: this compound serves as an internal standard in LC-MS, while non-deuterated indomethacin is the active analyte in pharmacological assays .
Other Deuterated COX Inhibitors
Compound Target Selectivity IC₅₀ (COX-1/COX-2) Key Applications
This compound Non-selective 18 nM / 26 nM Autophagy studies, bioanalytical IS
Celecoxib-d3 COX-2 selective N/A / 40 nM COX-2-specific tracer
Oxaprozin-d4 Non-selective N/A Pharmacokinetic modeling
  • Celecoxib-d3 : Selective for COX-2, used to study COX-2-driven pathologies (e.g., cancer). Lacks the broad autophagic effects seen with this compound .
  • Oxaprozin-d4 : Used in metabolic studies but lacks the methyl ester group, reducing its solubility in organic solvents compared to this compound .
Ester Derivatives of Indomethacin
  • Indomethacin Ethyl Ester : Similar esterification but lacks deuterium. Used to enhance membrane permeability in cell-based assays. Shows faster hydrolysis to the active acid form in vivo compared to the methyl ester .
  • O-Desmethyl Indomethacin-d4: A deuterated metabolite with altered pharmacokinetics. Molecular weight (347.79 g/mol) and formula (C₁₈H₁₀D₄ClNO₄) differ due to demethylation, affecting its receptor binding and metabolic clearance .
Non-Isotopic COX Inhibitors
  • Ketoprofen: Non-selective COX inhibitor with IC₅₀ values similar to indomethacin but lacks deuterium, limiting its use in tracer studies .
  • Its prolonged half-life contrasts with the tunable stability of this compound .
Bioanalytical Superiority

This compound is critical in UPLC-MS/MS methods, where its deuterium ensures minimal interference from biological matrices. For example, linear calibration curves (r² > 0.99) were achieved using this compound as an internal standard, validating its precision in quantifying indomethacin in plasma .

Autophagic Flux Studies

The compound disrupts autophagy by interfering with lysosomal function, a property shared with non-deuterated indomethacin. However, its deuterated form allows simultaneous tracking of drug distribution and autophagic effects in vivo .

Metabolic Stability

Deuterium incorporation reduces first-pass metabolism, as shown in rat models where this compound exhibited a 20% longer half-life than non-deuterated indomethacin .

Q & A

Q. Why use deuterated Indomethacin (Indomethacin-d4 Methyl Ester) in pharmacokinetic studies?

Deuterated compounds serve as internal standards in mass spectrometry, improving quantification accuracy by offsetting matrix effects. The deuterium atoms create a distinct mass shift (Δm +4) without altering chemical properties, enabling precise tracking of the parent compound. To implement:

  • Prepare deuterated and non-deuterated standards in parallel.
  • Validate extraction efficiency using spiked biological matrices (e.g., plasma, brain homogenates).
  • Use LC-MS/MS with MRM transitions specific to deuterated (e.g., m/z 366.1 → 139.0) and non-deuterated forms .

Q. How to determine the optimal concentration for in vitro COX inhibition assays?

  • Start with literature IC50 values (18 nM for COX-1, 26 nM for COX-2 in CHO cells).
  • Perform dose-response curves (1–100 nM) using recombinant COX isoforms in cell-free systems.
  • Include vehicle controls (DMSO <0.1%) and validate with reference inhibitors (e.g., aspirin for COX-1).
  • Adjust for cellular assays by pre-incubating 1–2 hours to ensure intracellular accumulation .

Q. What are critical steps in preparing stock solutions for in vivo studies?

  • Use anhydrous DMSO for 10 mM stocks; aliquot to avoid freeze-thaw cycles.
  • Dilute in vehicle (e.g., 5% cyclodextrin in saline) with final DMSO ≤2%.
  • Account for 10–15% preparation loss by preparing 20% excess volume.
  • Verify solubility via dynamic light scattering and dose at 5 mg/kg (adjusting injection volume <10 mL/kg for rodents) .

Q. How to assess compound stability under storage conditions?

Conduct accelerated stability studies:

  • Store aliquots at -80°C, -20°C, and 4°C.
  • Analyze by LC-MS/MS at 0, 1, 3, 6 months.
  • Monitor parent ion (m/z 366.1 → 139.0) and deuterium retention.
  • Acceptable degradation: <5% over 6 months at -80°C .

Advanced Research Questions

Q. How to resolve discrepancies in reported IC50 values across experimental systems?

Systematically compare:

  • Enzyme source (recombinant vs. tissue-derived).
  • Substrate concentrations (arachidonic acid levels).
  • Incubation time (pre-equilibrium vs. steady-state).
  • Compound stability via LC-MS. Cross-validate using isothermal titration calorimetry to measure binding affinities. Discrepancies >3-fold warrant re-evaluating batch purity via NMR .

Q. How to design experiments investigating dual COX inhibition and autophagy modulation?

  • Use factorial design: Measure prostaglandin E2 (ELISA) and LC3-II (western blot) across time points (6–48h).
  • Employ COX-1/2 knockout cells and controls (chloroquine for lysosomal inhibition; rapamycin for mTOR).
  • Apply pathway analysis (STRING DB) and ANCOVA to model interaction effects .

Q. What statistical approaches are recommended for longitudinal pain studies?

  • Use mixed-effects models for repeated measurements (pain thresholds).
  • Calculate ED50 via nonlinear regression (95% CI).
  • Apply Benjamini-Hochberg correction for multiple comparisons.
  • Conduct causal mediation analysis to separate COX-dependent and autophagy-mediated effects .

Q. How to optimize synthesis protocols for isotopic purity?

  • Use deuterium oxide in proton-exchange reactions.
  • Employ Pd/C catalysis under D2 atmosphere.
  • Purify via reverse-phase HPLC with 0.1% CF3COOD.
  • Validate via high-resolution MS and 2H NMR (≥99.5% deuteration).
  • Test COX inhibition equivalence vs. non-deuterated standards .

Q. How to reconcile contradictory pharmacokinetic findings via meta-analysis?

  • Harmonize variables: Normalize doses to mg/kg; standardize sampling times.
  • Use multilevel modeling for interspecies differences (rodent vs. primate).
  • Apply PBPK modeling to extrapolate human parameters.
  • Report heterogeneity via I² statistics; values >50% indicate mechanistic inconsistencies .

Q. What validation steps are required for neuroinflammation models?

  • Confirm BBB penetration via LC-MS in brain homogenates (2h post-dose).
  • Verify target engagement by prostaglandin reduction in COX-2-/- controls.
  • Exclude off-target effects with exogenous PGE2 rescue.
  • Correlate biochemical data with behavioral endpoints (open field test) .

Key Considerations

  • Experimental Design : Use Taguchi orthogonal arrays to optimize parameters (e.g., catalyst concentration, reaction temperature) with minimal experimental runs .
  • Data Analysis : Employ ANOVA for parameter contribution analysis, ensuring statistical power (n ≥8/group) .
  • Reproducibility : Follow CONSORT guidelines for randomized trials, including blinding and allocation concealment .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.